molecular formula C15H15ClN2O3S B5686954 N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide

Cat. No. B5686954
M. Wt: 338.8 g/mol
InChI Key: NWOZLWOCZFAQIF-UHFFFAOYSA-N
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Description

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide, also known as CPTH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPTH is a potent inhibitor of histone acetyltransferases (HATs), which play a crucial role in gene expression and are often dysregulated in various diseases, including cancer.

Mechanism of Action

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide exerts its inhibitory effects on HATs by binding to the active site of the enzyme, preventing the acetylation of histones and other proteins. This leads to alterations in gene expression, which can result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and anti-inflammatory effects. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide in lab experiments is its specificity for HATs, which allows for targeted inhibition of gene expression. However, one limitation is that N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide may have off-target effects on other enzymes and proteins, which could potentially lead to unintended consequences.

Future Directions

There are several future directions for research on N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Developing more potent and selective analogs of N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide for improved efficacy and reduced off-target effects.
3. Studying the mechanisms underlying its anti-inflammatory effects and potential use in treating inflammatory disorders.
4. Investigating its potential as a tool for studying the role of HATs in gene expression and disease pathogenesis.
5. Exploring its potential as a combination therapy with other drugs for enhanced efficacy in cancer treatment.

Synthesis Methods

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate, followed by the reaction with thiosemicarbazide and acetic anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia, by inducing cell cycle arrest and apoptosis. N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-6-11(7-10(2)14(9)16)21-8-13(19)17-18-15(20)12-4-3-5-22-12/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOZLWOCZFAQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)thiophene-2-carbohydrazide

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